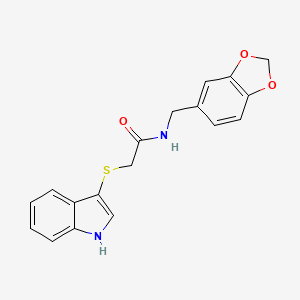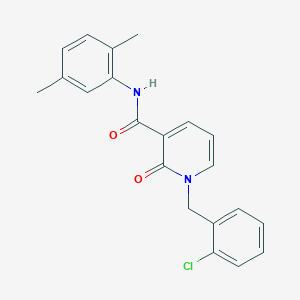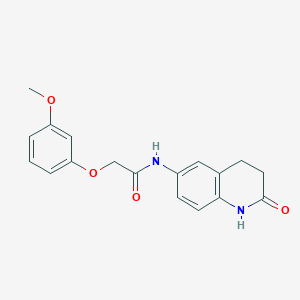![molecular formula C19H24N2O4S B2479795 2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine CAS No. 2379952-90-4](/img/structure/B2479795.png)
2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound is commonly referred to as MPS or MPSM, and it has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of MPS is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including dopamine, serotonin, and glutamate. MPS has been found to modulate these neurotransmitter systems, resulting in its pharmacological effects.
Biochemical and Physiological Effects:
MPS has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and cognitive function. MPS has also been found to decrease the levels of pro-inflammatory cytokines, which are associated with neuroinflammation and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPS in lab experiments is its high potency and specificity. MPS has been found to exhibit a high affinity for its target receptors, making it an ideal tool for studying the pharmacology of these receptors. However, one of the limitations of using MPS in lab experiments is its complex synthesis process, which can make it difficult and expensive to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on MPS. One area of interest is its potential therapeutic use in the treatment of psychiatric disorders, such as schizophrenia and depression. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of MPS and its potential side effects.
Synthesemethoden
The synthesis of MPS involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine in the presence of a base. This results in the formation of 1-(4-methoxyphenyl)sulfonylpiperidine. The second step involves the reaction of 1-(4-methoxyphenyl)sulfonylpiperidine with 6-methylpyridin-2-ol in the presence of a Lewis acid catalyst. This results in the formation of MPS.
Wissenschaftliche Forschungsanwendungen
MPS has been extensively studied for its potential therapeutic benefits. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. MPS has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MPS has been found to exhibit anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
2-[[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-5-3-7-19(20-15)25-14-16-6-4-12-21(13-16)26(22,23)18-10-8-17(24-2)9-11-18/h3,5,7-11,16H,4,6,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTFFVMMFGDETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


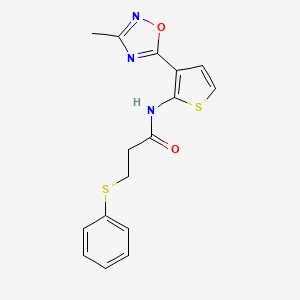



![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2479721.png)
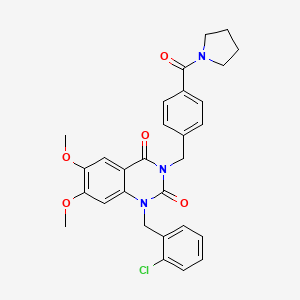
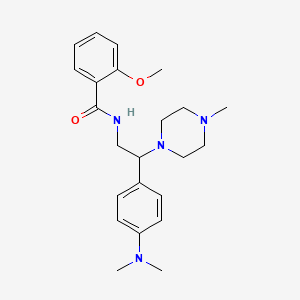
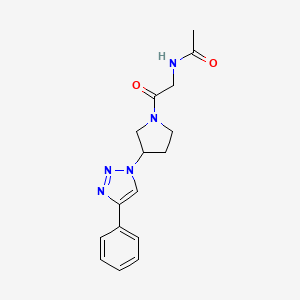
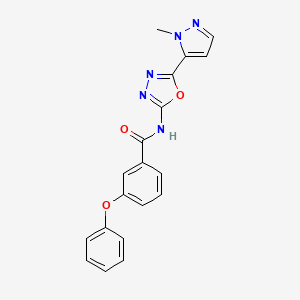
![2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2479730.png)
